

# Spectroscopic Analysis of Boc-L-Tyrosine: A Technical Overview

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## Compound of Interest

Compound Name:	<i>L</i> -Tyrosine, N-(1,1-dimethylethoxy)carbonyl
Cat. No.:	B371174

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This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry who rely on precise analytical data for structural elucidation and quality control. This document outlines key spectroscopic data, experimental methodologies for data acquisition, and a logical workflow for the characterization of this critical amino acid derivative.

## Spectroscopic Data

The structural integrity and purity of Boc-L-tyrosine are primarily confirmed through  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy. The following tables summarize the characteristic chemical shifts and absorption bands for the molecule.

$^1\text{H}$  NMR spectroscopy is a fundamental technique for verifying the molecular structure by identifying the chemical environment of hydrogen atoms. The data presented below was obtained in deuterated methanol ( $\text{CD}_3\text{OD}$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
Aromatic (Tyrosine)	7.03	d	2H
Aromatic (Tyrosine)	6.70	d	2H
-CH ( $\alpha$ -proton)	4.32-4.23	m	1H
-CH <sub>2</sub> - ( $\beta$ -protons)	3.04	dd	1H
-CH <sub>2</sub> - ( $\beta$ -protons)	2.81	dd	1H
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	1.39	s	9H

Data sourced from a  
300 MHz spectrum in  
CD<sub>3</sub>OD.[\[1\]](#)

<sup>13</sup>C NMR spectroscopy provides detailed information about the carbon framework of Boc-L-tyrosine. The table below lists characteristic chemical shifts for the carbon atoms.

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
C=O (Carboxyl)	~174
C=O (Boc)	~156
Aromatic C-OH	~156.4
Aromatic CH	~132
Aromatic C-CH <sub>2</sub>	~126.8
Aromatic CH	~117.2
C (Boc quaternary)	~79
C $\alpha$	~55
C $\beta$	~37
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28

Note: Approximate chemical shifts are based on typical values for similar structures and data for L-tyrosine hydrochloride.<sup>[2]</sup> Specific values can vary based on solvent and experimental conditions.

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400-2500 (broad)	O-H Stretch	Carboxylic Acid & Phenol
~3300	N-H Stretch	Amide (Boc)
~2980	C-H Stretch	Alkane (Boc & CH <sub>2</sub> )
~1728	C=O Stretch	Carbonyl (Boc)
~1700	C=O Stretch	Carbonyl (Carboxylic Acid)
1600-1585	C=C Stretch	Aromatic Ring
1500-1400	C=C Stretch	Aromatic Ring
~1235	C-O Stretch	Phenol

Note: These are characteristic absorption ranges.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The broad O-H band is a result of hydrogen bonding.[\[2\]](#)

## Experimental Protocols

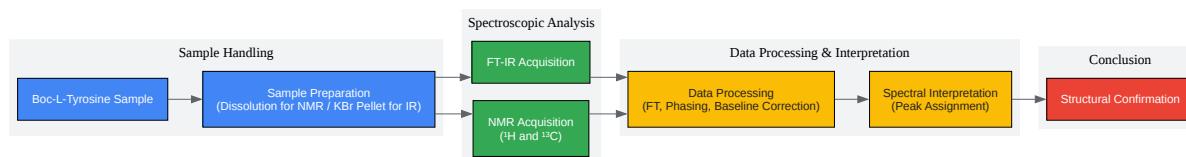
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters.

- Sample Preparation: Approximately 10-20 mg of purified Boc-L-tyrosine is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD) within a clean, dry vial.[\[6\]](#) The resulting solution is then transferred to a 5 mm NMR tube.[\[6\]](#)
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: A 400 MHz or higher field strength NMR spectrometer is typically used.[\[6\]](#) [\[7\]](#)
  - Pulse Program: A standard single-pulse sequence is employed.[\[6\]](#)
  - Number of Scans: 16-64 scans are generally sufficient.[\[6\]](#)

- Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.[6]
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: A spectrometer with a frequency of 100 MHz or higher is used.[6]
  - Pulse Program: A proton-decoupled pulse sequence is standard.[6]
  - Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , 1024 or more scans may be required depending on the sample concentration.[6]
  - Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.[6]
- Sample Preparation:
  - Thoroughly grind 1-2 mg of the dry Boc-L-tyrosine sample in an agate mortar.[6]
  - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]
  - Mix the sample and KBr by grinding until a fine, homogeneous powder is achieved.[6]
  - Transfer the mixture to a pellet-forming die and apply high pressure (typically 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[6]
- Data Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.[6]
  - Mode: Data is collected in Transmittance mode.[6]
  - Spectral Range: The typical range is 4000-400  $\text{cm}^{-1}$ .[6]
  - Resolution: A resolution of 4  $\text{cm}^{-1}$  is standard.[6]
  - Background: A background spectrum of a pure KBr pellet is collected prior to analyzing the sample.[6]

# Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as Boc-L-tyrosine, from initial sample handling to final structural confirmation.



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Caption: Workflow for the spectroscopic characterization of Boc-L-tyrosine.

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